molecular formula C18H22N2O2 B7468122 N-cycloheptyl-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide

N-cycloheptyl-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide

Cat. No. B7468122
M. Wt: 298.4 g/mol
InChI Key: GVFSGLLZFUAIML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide, also known as CMI-977, is a chemical compound that has been extensively studied for its potential use in the treatment of various diseases. This compound is a member of the isoindolinone family and is known for its potent anti-inflammatory and immunomodulatory properties.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide is not fully understood. However, it is believed that this compound works by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta, interleukin-6, and tumor necrosis factor-alpha. It also inhibits the activation of nuclear factor-kappa B, a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
N-cycloheptyl-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide has been shown to have potent anti-inflammatory and immunomodulatory effects. It reduces the production of pro-inflammatory cytokines and inhibits the activation of nuclear factor-kappa B. It also reduces the infiltration of inflammatory cells into tissues and reduces tissue damage. In addition, this compound has been shown to have antioxidant properties and may protect against oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using N-cycloheptyl-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide in lab experiments include its potent anti-inflammatory and immunomodulatory properties, its ability to reduce tissue damage, and its antioxidant properties. However, the limitations of using this compound include its complex synthesis method, its potential toxicity, and its limited availability.

Future Directions

There are several future directions for the study of N-cycloheptyl-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide. One direction is to study its potential use in the treatment of other inflammatory diseases such as psoriasis and lupus. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of N-cycloheptyl-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide is a complex process that involves several steps. The first step involves the reaction of 2-nitrobenzaldehyde with cycloheptanone in the presence of sodium hydroxide to form 2-(cycloheptylmethylene)-2,3-dihydro-1H-isoindol-1-one. The second step involves the reduction of the nitro group to an amino group using sodium dithionite. The final step involves the reaction of the amino group with ethyl chloroacetate to form N-cycloheptyl-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide.

Scientific Research Applications

N-cycloheptyl-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide has been extensively studied for its potential use in the treatment of various diseases. This compound has shown promising results in the treatment of inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. It has also been studied for its potential use in the treatment of cancer, asthma, and allergies.

properties

IUPAC Name

N-cycloheptyl-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-13-15-10-6-7-11-16(15)18(22)20(13)12-17(21)19-14-8-4-2-3-5-9-14/h6-7,10-11,14H,1-5,8-9,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFSGLLZFUAIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C2=CC=CC=C2C(=O)N1CC(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide

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